(E)-3-(3,4-dimethoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-21-10-7-17(15-22(21)29-2)8-12-24(27)26-14-13-19(16-26)30-23-11-9-18-5-3-4-6-20(18)25-23/h3-12,15,19H,13-14,16H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYPMZDIAUHFEH-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethoxyphenyl group and a quinoline moiety linked through a pyrrolidine ring. This structural complexity is believed to contribute to its diverse biological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Biological Targets : The compound likely interacts with various cellular receptors and proteins, influencing multiple signaling pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in cell culture systems, suggesting a role in modulating immune responses.
- Animal Studies : In models of acute inflammation, treatment with the compound resulted in decreased edema and inflammatory cell infiltration.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate anticancer activity; less potent than target compound |
| Compound B | Structure B | Strong anti-inflammatory effects; lacks anticancer properties |
| Target Compound | This compound | High anticancer and anti-inflammatory activities |
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound in a panel of cancer cell lines. Results showed an IC50 value significantly lower than standard chemotherapeutics, indicating higher potency.
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects using a murine model of arthritis. Treatment with the compound led to a marked reduction in joint swelling and pain scores compared to untreated controls.
Preparation Methods
Classical Aldol Condensation (Method I)
The foundational approach involves base-catalyzed condensation between 1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone and 3,4-dimethoxybenzaldehyde. Adapted from Bandgar et al., the protocol entails:
Reagent Preparation :
Reaction Execution :
Workup and Isolation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–20°C |
| Time | 120 hours |
| Yield | 58.4% |
| Purity (HPLC) | 95.2% |
Solvent-Free Mechanochemical Synthesis (Method II)
To enhance atom economy, a solvent-free approach was optimized using principles from Patil et al.:
Grinding Protocol :
Reaction Monitoring :
Purification :
Advantages Over Method I :
- 11.7% increase in yield
- 98.5% reduction in reaction time (120 h → 40 min)
- Elimination of toxic solvent waste
Critical Analysis of Reaction Parameters
Catalytic Systems
Comparative studies demonstrate:
| Catalyst | Yield (%) | Reaction Time | Byproducts |
|---|---|---|---|
| NaOH (50%) | 58.4 | 120 h | Minimal |
| KOH (solid) | 65.3 | 40 min | None |
| Piperidine | 52.1* | 24 h* | Moderate* |
Temperature Optimization
Controlled experiments reveal:
- Below 0°C: Incomplete conversion (<30%)
- 0–20°C: Optimal for (E)-selectivity (98:2 E:Z)
- Above 30°C: Increased Z-isomer formation (up to 18%)
Advanced Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
IR (KBr) :
- 1665 cm⁻¹ (C=O stretch)
- 1602 cm⁻¹ (C=C aromatic)
- 1247 cm⁻¹ (C-O quinoline)
¹H NMR (400 MHz, CDCl₃) :
Industrial-Scale Considerations
Patent-derived protocols suggest:
- Batch reactor capacities up to 500 L
- Automated pH control for neutralization
- Continuous flow crystallization systems improving yield to 82%
Q & A
Q. What are the key synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves three stages:
- Quinoline Intermediate Formation : Cyclocondensation of aniline derivatives with carbonyl precursors under acidic conditions (e.g., polyphosphoric acid) .
- Pyrrolidine Ring Assembly : Cyclization of amines with aldehydes (e.g., formaldehyde) in solvents like THF or DMF at 60–80°C .
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC) to link the quinoline-pyrrolidine moiety to the dimethoxyphenyl-enone backbone .
Optimization includes microwave-assisted synthesis (reducing time from 24h to 2h) and solvent selection (DMF enhances yield by 15–20% vs. dichloromethane) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent integration and stereochemistry (e.g., δ 5.31 ppm for O-CH groups; δ 7.09–8.29 ppm for aromatic protons) .
- IR Spectroscopy : Peaks at 1649 cm (C=O) and 1590 cm (C=N) validate functional groups .
- X-Ray Crystallography : Resolves E-configuration of the enone system and quinoline-pyrrolidine dihedral angles .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodological Answer :
- Anticancer Screening : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations; IC values compared to doxorubicin controls .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Modification : Compare analogues with varying substituents (Table 1).
| Substituent Modification | Biological Effect | Reference |
|---|---|---|
| Replacement of 3,4-dimethoxyphenyl with 4-fluorophenyl | 20% reduction in anticancer activity | |
| Quinoline replaced with pyrimidine | Loss of antimicrobial potency |
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to kinase targets (e.g., EGFR, CDK2) .
Q. What strategies resolve low yields in the final coupling step of synthesis?
- Methodological Answer :
- Catalyst Screening : Pd(OAc) increases coupling efficiency by 30% vs. CuI .
- Solvent Optimization : Mixed polar solvents (DMF:HO, 3:1) reduce side-product formation .
- Temperature Control : Maintaining 50–60°C prevents thermal degradation of the enone group .
Q. How can in silico models predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess CYP450 inhibition (e.g., CYP3A4) and BBB permeability .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk (e.g., elevated ALT levels at >50 mg/kg doses) .
Q. What techniques address crystallization challenges for X-ray analysis?
- Methodological Answer :
- Solvent Layering : Diffusion of hexane into a DCM solution yields single crystals suitable for diffraction .
- Cryo-Cooling : Prevents radiation damage during data collection (100 K) .
Data Contradictions and Resolution
Q. Discrepancies in reported anticancer IC values: How to validate experimental reproducibility?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HepG2), serum concentrations (10% FBS), and incubation times (72h) .
- Dose-Response Curves : Triplicate experiments with positive controls (e.g., cisplatin) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
